
2,2'-(1,3-Phenylene)bis(4-phenylquinazoline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a 1,3-phenylene bridge connecting two 4-phenylquinazoline units, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) typically involves the reaction of 4-phenylquinazoline with a 1,3-phenylene bridging agent. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to partially or fully reduced quinazoline derivatives.
Aplicaciones Científicas De Investigación
2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylquinazoline: A simpler analogue with similar biological activities.
2,2’-(1,4-Phenylene)bis(4-phenylquinazoline): A structural isomer with a different phenylene bridge position.
Quinazoline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness
2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) is unique due to its specific 1,3-phenylene bridging structure, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in certain applications, such as increased binding affinity to specific targets or enhanced stability under various conditions.
Propiedades
Número CAS |
911369-15-8 |
|---|---|
Fórmula molecular |
C34H22N4 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
4-phenyl-2-[3-(4-phenylquinazolin-2-yl)phenyl]quinazoline |
InChI |
InChI=1S/C34H22N4/c1-3-12-23(13-4-1)31-27-18-7-9-20-29(27)35-33(37-31)25-16-11-17-26(22-25)34-36-30-21-10-8-19-28(30)32(38-34)24-14-5-2-6-15-24/h1-22H |
Clave InChI |
GOGSHZMIMCKSCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)C5=NC6=CC=CC=C6C(=N5)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


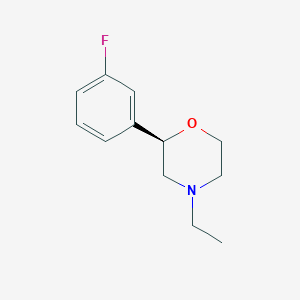

![5-Chloro-2-{[4-(pentane-1-sulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12614101.png)
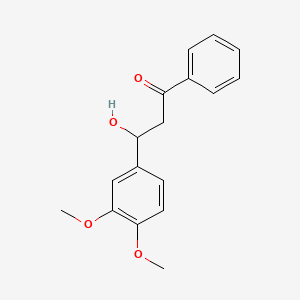

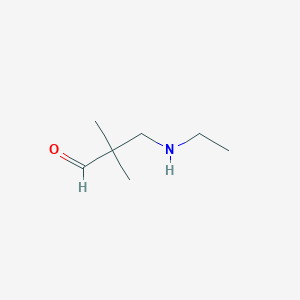
![4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12614115.png)


![Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B12614151.png)
![(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B12614159.png)
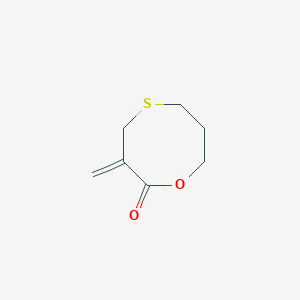
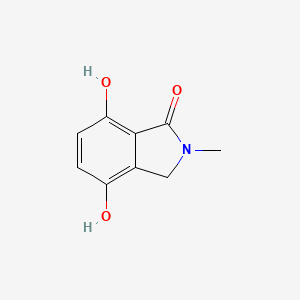
![N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12614173.png)
